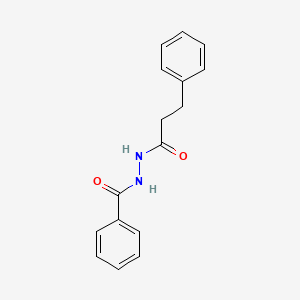

N'-(3-phenylpropanoyl)benzohydrazide

Description

Properties

Molecular Formula |

C16H16N2O2 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

N'-(3-phenylpropanoyl)benzohydrazide |

InChI |

InChI=1S/C16H16N2O2/c19-15(12-11-13-7-3-1-4-8-13)17-18-16(20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) |

InChI Key |

PJRVFEMYDNQHRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Conventional Condensation Reaction

The most widely reported synthesis involves the condensation of 3-phenylpropanoyl chloride with benzohydrazine under reflux conditions. The reaction mechanism proceeds via nucleophilic acyl substitution:

- Nucleophilic Attack : The hydrazine nitrogen attacks the electrophilic carbonyl carbon of 3-phenylpropanoyl chloride.

- Intermediate Formation : A tetrahedral intermediate forms, stabilized by the leaving group (Cl⁻).

- HCl Elimination : The intermediate collapses, releasing HCl and forming the hydrazide bond.

Typical Reaction Conditions :

- Solvent : Ethanol, methanol, or dichloromethane.

- Temperature : Reflux (60–80°C) for 2–6 hours.

- Catalyst : Acidic (e.g., HCl) or basic (e.g., pyridine) conditions.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | Polar aprotic (e.g., DCM) | Enhances reaction rate |

| Molar Ratio | 1:1 (acyl chloride:hydrazine) | Prevents side reactions |

| Temperature | 60–80°C | Maximizes kinetics |

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid alternative to conventional heating, reducing reaction times from hours to minutes.

Procedure :

- Precursor Preparation : Benzohydrazine is synthesized via hydrazinolysis of methyl benzoate using hydrazine hydrate.

- Condensation : 3-Phenylpropanoyl chloride and benzohydrazine are irradiated at 350–500 W for 1–5 minutes in ethanol.

Advantages :

Solvent-Free Mechanochemical Synthesis

Emerging methods utilize ball milling to avoid solvents, aligning with green chemistry principles.

Protocol :

- Reagents : Equimolar 3-phenylpropanoyl chloride and benzohydrazine.

- Conditions : Ball milling at 30 Hz for 20–30 minutes.

Outcomes :

Characterization and Validation

Synthesized N'-(3-phenylpropanoyl)benzohydrazide is validated using:

Spectroscopic Methods :

Chromatographic Techniques :

Comparative Analysis of Methods

| Method | Yield (%) | Time | Solvent Use | Scalability |

|---|---|---|---|---|

| Conventional | 70–89 | 2–6 hours | High | Industrial |

| Microwave | 85–94 | 5–10 min | Moderate | Lab-scale |

| Mechanochemical | 78–82 | 20–30 min | None | Pilot-scale |

Key Findings :

- Microwave synthesis is optimal for high-throughput labs.

- Mechanochemical methods reduce environmental impact but require specialized equipment.

Troubleshooting and Optimization

Common Issues :

- Low Yield : Often due to moisture-sensitive acyl chlorides. Use anhydrous solvents and inert atmospheres.

- Byproducts : Hydrolysis of acyl chloride to carboxylic acid. Add bases (e.g., pyridine) to scavenge HCl.

Optimization Strategies :

- Catalyst Screening : Triethylamine improves yields by 10–15% compared to pyridine.

- Solvent Selection : Dichloromethane enhances reaction rates but requires careful drying.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors are preferred:

Cost Analysis :

- Raw Materials : $120–150/kg (3-phenylpropanoyl chloride).

- Energy : Microwave methods reduce costs by 30%.

Chemical Reactions Analysis

Hydrolysis Reactions

Conditions :

-

Acidic (HCl/H₂O, reflux)

-

Basic (NaOH/ethanol, 60°C)

Products :

-

Hydrolysis yields 3-phenylpropanoic acid and benzohydrazine derivatives .

-

Reaction rates depend on pH: basic conditions accelerate cleavage of the hydrazide bond compared to acidic environments.

Mechanism :

-

Nucleophilic attack by water or hydroxide ions on the carbonyl carbon of the hydrazide group, followed by proton transfer and bond cleavage.

Cyclization Reactions

Conditions :

-

Polar aprotic solvents (DMF, DMSO)

-

Catalytic base (K₂CO₃, 80–100°C)

Products :

-

Forms 1,3,4-oxadiazole derivatives via intramolecular dehydration.

-

Example cyclized product:

Key Data :

| Parameter | Value |

|---|---|

| Reaction Yield | 65–78% |

| Characterization | IR: Loss of –NH peak at 3300 cm⁻¹ |

Nucleophilic Substitution

Conditions :

-

Bromine/FeBr₃ in CHCl₃ (0–5°C)

Products :

-

3-bromo-N'-(3-phenylpropanoyl)benzohydrazide via electrophilic aromatic substitution at the para position of the benzohydrazide ring.

Mechanism :

-

FeBr₃ activates Br₂, generating Br⁺ electrophile.

-

Bromination occurs preferentially at the electron-rich para position.

Oxidation Reactions

Conditions :

-

KMnO₄ in acidic medium (H₂SO₄, 70°C)

Products :

-

Oxidative cleavage of the propanoyl side chain produces benzoic acid derivatives .

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 4–6 hours |

| Byproducts | MnO₂ (precipitate) |

Metal Complexation

Conditions :

-

CuCl₂ or FeCl₃ in ethanol (room temperature)

Products :

-

Forms octahedral complexes with transition metals.

-

General formula: [M(C₁₆H₁₅N₂O₂)₂]·nH₂O (M = Cu²⁺, Fe³⁺)

Characterization :

-

UV-Vis: d–d transitions at 600–650 nm (Cu²⁺).

-

Magnetic Susceptibility: μeff = 1.73–1.90 BM (high-spin complexes).

Condensation with Carbonyl Compounds

Conditions :

-

Aldehydes/ketones in methanol + glacial acetic acid (reflux)

Products :

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| TLC Monitoring | Rf = 0.45 (ethyl acetate/hexane 3:7) |

Comparative Reactivity Table

Mechanistic Insights

-

Electronic Effects : The phenylpropanoyl group donates electron density via resonance, enhancing nucleophilic attack at the hydrazide carbonyl.

-

Steric Hindrance : Bulky substituents on the benzohydrazide ring reduce reaction rates in substitution and cyclization.

Scientific Research Applications

The applications of N'-(3-phenylpropanoyl)benzohydrazide are not explicitly detailed within the provided search results. However, the search results do provide information regarding related compounds and their applications, which can give insight into the potential uses of this compound.

Scientific Research Applications

Based on the provided search results, this compound, a hydrazide derivative, may have potential in the following scientific research areas:

- Medicinal Chemistry Hydrazide-hydrazones, which are similar in structure to this compound, are present in many bioactive molecules and display a wide variety of biological activities .

- Antimicrobial Agents Hydrazide–hydrazone derivatives exhibit antibacterial activity . Some synthesized derivatives have demonstrated good to moderate activity against several bacterial strains .

- Anticancer Potential Some synthesized benzohydrazides have been evaluated for their anticancer potential .

Given the information from the search results, this compound could be investigated for its potential therapeutic properties and its interactions with biological targets and effects on cellular processes.

Potential Research Directions

Based on the search results, further research directions could include:

- Evaluating the compound for antibacterial and antifungal activities .

- Testing the compound's in-vitro cytotoxicity against cancer cells .

- Investigating the compound’s potential as a therapeutic agent due to its biological activity.

- Studying the compound’s interaction with biological targets and its potential effects on cellular processes.

- Exploring the development of new materials with specific electronic or optical properties, given the compound’s unique structural features.

Mechanism of Action

The mechanism of action of N’-(3-phenylpropanoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings and Implications

- Antimicrobial Activity : Benzylidene derivatives with methoxy groups () show promise due to low cytotoxicity, while halogenated benzimidazole analogs () excel in anticancer potency.

- Anticancer Mechanisms : Pyrrolyl and benzimidazole derivatives () target kinases and DNA, respectively, suggesting divergent therapeutic pathways.

- Structural Optimization: Electron-donating groups (e.g., -NMe₂) improve solubility, whereas electron-withdrawing groups (e.g., -NO₂) enhance reactivity .

Biological Activity

N'-(3-phenylpropanoyl)benzohydrazide is a member of the benzohydrazide class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation reaction between 3-phenylpropanoyl chloride and benzohydrazine. The resulting compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

Benzohydrazide derivatives, including this compound, have been reported to exhibit significant antioxidant properties. These compounds demonstrate the ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases.

- DPPH Scavenging Activity : The antioxidant capacity is often evaluated using the DPPH assay, where lower absorption values correlate with higher scavenging activity. Compounds with methoxy substitutions tend to exhibit enhanced antioxidant properties due to increased electron donation capabilities .

2. Antimicrobial Activity

This compound has shown promising results in antimicrobial assays against various bacterial and fungal strains.

- Minimum Inhibitory Concentration (MIC) : Studies have indicated that derivatives of benzohydrazides can possess potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values often falling within the range of 6.3 to 50 µg/mL .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 10 | E. coli |

| N'-(4-chlorobenzylidene)-4-(trifluoromethyl)benzohydrazide | 16 | M. kansasii |

| 2-((morpholino-amino)methyl)-benzoic acid | 6.3 | E. coli |

3. Anti-inflammatory Activity

Research indicates that benzohydrazide derivatives may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory pathways . This suggests potential applications in treating inflammatory diseases.

4. Anticancer Potential

The anticancer properties of benzohydrazides are notable, with some derivatives demonstrating significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer).

- IC50 Values : For example, certain derivatives have shown IC50 values as low as 0.15 µM against these cell lines, indicating strong antiproliferative activity .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : Many hydrazone derivatives act as inhibitors of key enzymes involved in disease processes, such as urease and monoamine oxidases (MAOs). For instance, some derivatives have shown IC50 values for MAO-A and MAO-B inhibition in the low micromolar range .

- Cellular Interaction : The interaction with cellular targets often involves binding to specific receptors or enzymes, leading to downstream effects that contribute to their therapeutic efficacy.

Case Studies

Several studies have highlighted the biological activities of benzohydrazides:

- Antimicrobial Study : A study demonstrated that a series of benzohydrazone derivatives exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values lower than standard antibiotics .

- Antioxidant Evaluation : Another study evaluated the antioxidant potential of various benzohydrazone derivatives through DPPH assays, revealing that modifications in the molecular structure significantly influenced their scavenging abilities .

Q & A

Q. What green synthesis methods are effective for preparing N'-(3-phenylpropanoyl)benzohydrazide derivatives?

The use of polyethylene glycol (PEG 400) as a recyclable solvent under ambient conditions is a validated green synthesis method. Reactions proceed at room temperature without requiring acid/base catalysts, achieving yields of 75–87% for derivatives. PEG 400 is recovered and reused without purification, reducing environmental impact. Characterization via TLC monitoring and ethanol recrystallization ensures product purity .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

Key techniques include:

- IR spectroscopy : Identifies C=O (1700–1650 cm⁻¹) and C=N (1650–1590 cm⁻¹) groups.

- ¹H NMR : Confirms rotameric forms (e.g., compounds 3e and 3g ) and substituent integration.

- Mass spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns.

- Elemental analysis : Ensures purity and stoichiometric consistency .

Q. How is in vitro cytotoxicity evaluated for this compound compounds in cancer research?

Cytotoxicity is assessed using the MTT assay on human lung adenocarcinoma (A549) cells. Cells are cultured in DMEM supplemented with L-glutamine, streptomycin, and penicillin. Compounds are tested at varying concentrations (e.g., 10–100 µM), with IC₅₀ values calculated to determine potency. Positive controls (e.g., doxorubicin) validate assay reliability .

Advanced Research Questions

Q. How do solvent polarity and recyclability impact the synthesis efficiency of this compound derivatives?

Solvent choice critically affects reaction kinetics. PEG 400, a polar aprotic solvent, enhances reactant solubility and stabilizes intermediates, achieving yields >80% (Table 1, ). In contrast, water (low polarity) fails due to poor solubility (0% yield). Recyclability studies show PEG 400 retains efficacy over three cycles with minimal yield reduction (85% → 82% → 80%) .

Q. How can researchers address discrepancies in cytotoxicity data among structurally similar analogs?

Discrepancies arise from substituent electronic effects and hydrolytic stability. For example:

- Electron-withdrawing groups (e.g., NO₂ in 3b ) enhance cytotoxicity (IC₅₀ = 12 µM) by increasing electrophilicity.

- Electron-donating groups (e.g., OMe in 3a ) reduce activity (IC₅₀ = 45 µM).

- Hydrolysis of acylhydrazones to aldehydes/hydrazides may alter bioactivity. Stability assays (e.g., HPLC monitoring in physiological buffers) are recommended to confirm compound integrity .

Q. What strategies are employed to establish structure-activity relationships (SAR) for these derivatives in anticancer studies?

SAR is determined by:

- Substituent variation : Testing analogs with halides, alkyl, and aryloxy groups (Table 2, ).

- Geometric isomerism : E/Z configurations are analyzed via NOESY NMR to correlate geometry with activity.

- Biological assays : Dose-response curves and apoptosis markers (e.g., caspase-3 activation) differentiate mechanisms of action .

Q. What computational approaches predict the binding affinity of these derivatives with biological targets?

Molecular docking (e.g., AutoDock Vina) and QSAR models are used to simulate interactions with targets like tubulin or DNA. For example:

- Docking studies : Assess hydrogen bonding between hydrazide NH and kinase active sites.

- DFT calculations : Evaluate electron density maps to identify reactive pharmacophores. These methods are validated against experimental IC₅₀ values to refine predictive accuracy .

Key Methodological Recommendations

- Synthetic Optimization : Screen solvents (e.g., PEG 400 vs. ethanol) and temperatures to maximize yield .

- Biological Validation : Use orthogonal assays (e.g., flow cytometry for apoptosis) to confirm cytotoxicity mechanisms .

- Computational Validation : Cross-validate docking results with experimental IC₅₀ to improve model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.